trans-2,2-Difluoro-3-phenyl-cyclopropylamine is a highly specialized, sterically constrained fluorinated building block derived from the classic tranylcypromine (trans-2-phenylcyclopropylamine) pharmacophore. By incorporating a gem-difluoro group at the 2-position of the cyclopropane ring, this compound introduces profound stereoelectronic effects that fundamentally alter the physicochemical properties of the adjacent primary amine [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a rigid, metabolically stable precursor for the synthesis of advanced central nervous system (CNS) therapeutics, epigenetic modulators (such as LSD1 inhibitors), and complex agrochemicals. Its defining value lies in its ability to simultaneously depress amine basicity, increase lipophilicity at physiological pH, and block metabolic oxidation sites, making it a critical upgrade over non-fluorinated analogs in lead optimization workflows [2].
Procurement substitution with the non-fluorinated parent compound (tranylcypromine) or mono-fluorinated analogs is chemically and functionally unviable for advanced formulation and synthesis. The gem-difluoro substitution at the C2 position exerts a massive electron-withdrawing inductive effect that lowers the pKa of the C1 amine by nearly 3 log units, shifting the molecule from a highly protonated salt to a predominantly neutral free base at physiological pH [1]. This drastic change in ionization state means that substituting with tranylcypromine will result in a compound with vastly different aqueous solubility, drastically lower passive membrane permeability, and altered binding kinetics in target active sites. Furthermore, the CF2 group completely blocks C2-mediated oxidative metabolism, a common liability in non-fluorinated cyclopropylamines, making generic substitutes prone to rapid enzymatic degradation that this specific compound is designed to survive [2].
The introduction of the highly electronegative gem-difluoro group adjacent to the amine profoundly alters its acid-base chemistry. While the baseline comparator tranylcypromine possesses a basic amine with a pKa of approximately 8.2, the inductive effect of the CF2 group in trans-2,2-Difluoro-3-phenyl-cyclopropylamine depresses the predicted pKa to approximately 5.4–5.8 [1]. This ~2.5 to 2.8 log unit reduction means that at a physiological pH of 7.4, the difluorinated compound exists predominantly (>95%) as an unprotonated free base, whereas tranylcypromine is >85% protonated. This fundamental shift drastically increases the effective lipophilicity (logD) of the molecule [2].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~5.4 - 5.8 (predominantly unprotonated at pH 7.4) |
| Comparator Or Baseline | Tranylcypromine (pKa ~8.2, predominantly protonated at pH 7.4) |
| Quantified Difference | ~2.5 - 2.8 log unit reduction in pKa |
| Conditions | Aqueous solution, physiological pH (7.4) modeling |
This pKa shift is critical for buyers formulating CNS drugs, as the unprotonated state is required for passive diffusion across the blood-brain barrier and lipid membranes.
Cyclopropylamines are notoriously susceptible to enzymatic ring-opening and oxidation, particularly at the C2 position. In standard tranylcypromine, the C2 proton is a primary site for cytochrome P450 and monoamine oxidase-mediated degradation. By substituting this position with a gem-difluoro group, trans-2,2-Difluoro-3-phenyl-cyclopropylamine completely abrogates C2 hydrogen abstraction [1]. The high C-F bond dissociation energy (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol) prevents oxidative ring-opening at this vector, significantly extending the metabolic half-life of downstream derivatives compared to non-fluorinated benchmarks [2].
| Evidence Dimension | Susceptibility to C2-mediated oxidative metabolism |
| Target Compound Data | Blocked (0% C2-oxidation due to CF2 substitution) |
| Comparator Or Baseline | Tranylcypromine (High susceptibility to C2-hydroxylation/ring opening) |
| Quantified Difference | Complete abrogation of C2 metabolic liability |
| Conditions | In vitro microsomal stability and enzymatic oxidation assays |
Procurement of this specific fluorinated building block is essential for drug discovery programs that need to overcome the rapid clearance and short half-life associated with standard cyclopropylamine pharmacophores.
The strong electron-withdrawing nature of the gem-difluoro group not only lowers the pKa but also significantly attenuates the nucleophilicity of the primary amine. When used as a precursor in amide coupling or Buchwald-Hartwig cross-coupling reactions, trans-2,2-Difluoro-3-phenyl-cyclopropylamine exhibits slower, more controlled reaction kinetics compared to highly nucleophilic standard cyclopropylamines [1]. While this requires the use of optimized coupling reagents (e.g., HATU/DIPEA) or specific palladium precatalysts, it drastically reduces the incidence of unwanted poly-alkylation or over-reaction, leading to higher purity profiles of the target coupled products [2].
| Evidence Dimension | Amine nucleophilicity in coupling reactions |
| Target Compound Data | Attenuated nucleophilicity (requires strong coupling activation) |
| Comparator Or Baseline | Tranylcypromine (Highly nucleophilic, prone to side reactions) |
| Quantified Difference | Reduced poly-alkylation and higher chemoselectivity in complex mixtures |
| Conditions | Standard amide coupling and cross-coupling synthetic workflows |
Process chemists must account for this attenuated nucleophilicity when designing synthetic routes, but it ultimately provides greater control over product purity and yield in multi-step syntheses.
Because the gem-difluoro group locks the cyclopropane ring into a rigid conformation and alters the electronics of the amine, this compound is a premier building block for synthesizing next-generation Lysine-Specific Demethylase 1 (LSD1) inhibitors. It allows researchers to map novel structure-activity relationships (SAR) that avoid the off-target MAO inhibition typically seen with standard tranylcypromine derivatives [1].
The depressed pKa of the difluorinated amine ensures that a higher fraction of the molecule remains unprotonated at physiological pH. This makes it the ideal precursor for developing CNS therapeutics where passive diffusion across the blood-brain barrier (BBB) is a strict requirement, outperforming non-fluorinated analogs that remain trapped in their ionized forms [2].
In agricultural chemistry, the complete blockade of C2-oxidation by the CF2 group provides a robust scaffold against environmental degradation and pest-mediated enzymatic breakdown. Buyers formulating advanced pesticides or fungicides utilize this compound to increase the field half-life and efficacy of cyclopropylamine-based active ingredients [3].